Ethyl 2-(5-nitropyridin-2-YL)acetate
Overview
Description
Ethyl 2-(5-nitropyridin-2-YL)acetate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its yellow crystalline powder form and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-nitropyridin-2-YL)acetate typically involves the nitration of pyridine derivatives followed by esterification. One common method includes the reaction of 2-chloropyridine with nitric acid to form 2-chloro-5-nitropyridine, which is then reacted with ethyl acetate in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-nitropyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 2-(5-aminopyridin-2-YL)acetate.
Reduction: 2-(5-nitropyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-nitropyridin-2-YL)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(5-nitropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 2-(5-nitropyridin-2-YL)acetate can be compared with other similar compounds such as:
Ethyl 2-(3-nitropyridin-2-YL)acetate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Ethyl 2-(3-nitropyridin-4-YL)acetate: Another structural isomer with distinct chemical properties and applications.
Properties
IUPAC Name |
ethyl 2-(5-nitropyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKDSUNRAYOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595443 | |
Record name | Ethyl (5-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174890-57-4 | |
Record name | Ethyl (5-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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